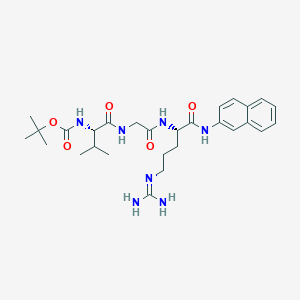
Boc-Val-Gly-Arg-|ANA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Val-Gly-Arg-|ANA is a chromogenic substrate used in various biochemical assays. The compound is composed of a sequence of amino acids: Boc-Valine-Glycine-Arginine, with a chromogenic group attached. This compound is particularly useful in detecting enzymatic activity, especially in the context of endotoxin detection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-Arg-|ANA typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of valine using a tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the attachment of the chromogenic group, which is often a p-nitroaniline (pNA) moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Val-Gly-Arg-|ANA primarily undergoes hydrolysis reactions. The chromogenic group is released upon enzymatic cleavage, which can be detected spectrophotometrically. This reaction is crucial for its use in endotoxin detection assays .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Enzymes such as serine proteases are commonly used to catalyze the reaction .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected as a measure of enzymatic activity .
Aplicaciones Científicas De Investigación
Boc-Val-Gly-Arg-|ANA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection of bacterial endotoxins using the Limulus amebocyte lysate (LAL) assay. This assay is crucial for ensuring the safety of medical devices and injectable drugs .
In addition to endotoxin detection, this compound is used in various enzyme activity assays. It serves as a substrate for serine proteases, allowing researchers to study enzyme kinetics and inhibitor screening .
Mecanismo De Acción
The mechanism of action of Boc-Val-Gly-Arg-|ANA involves its enzymatic cleavage by specific proteases. The chromogenic group, p-nitroaniline, is released upon cleavage, resulting in a measurable color change. This reaction is highly specific and sensitive, making it ideal for detecting trace amounts of endotoxins .
Comparación Con Compuestos Similares
Similar Compounds:
- Boc-Val-Pro-Arg-pNA
- Boc-Val-Pro-Arg-MCA
- Boc-Val-Gly-Arg-βNA
Uniqueness: Boc-Val-Gly-Arg-|ANA is unique due to its specific sequence of amino acids and the attached chromogenic group. This combination allows for highly sensitive and specific detection of enzymatic activity, particularly in the context of endotoxin detection .
Conclusion
This compound is a valuable compound in biochemical research, particularly for its role in endotoxin detection and enzyme activity assays. Its unique structure and reactivity make it an essential tool for researchers in various fields.
Propiedades
Fórmula molecular |
C28H41N7O5 |
|---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O5/c1-17(2)23(35-27(39)40-28(3,4)5)25(38)32-16-22(36)34-21(11-8-14-31-26(29)30)24(37)33-20-13-12-18-9-6-7-10-19(18)15-20/h6-7,9-10,12-13,15,17,21,23H,8,11,14,16H2,1-5H3,(H,32,38)(H,33,37)(H,34,36)(H,35,39)(H4,29,30,31)/t21-,23-/m0/s1 |
Clave InChI |
CBRWKAJAJMFMSQ-GMAHTHKFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)

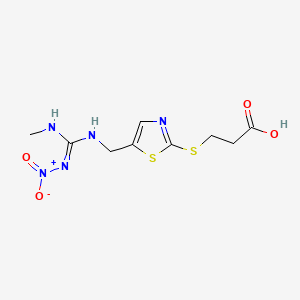
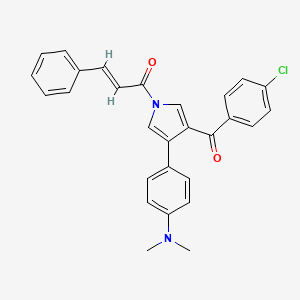
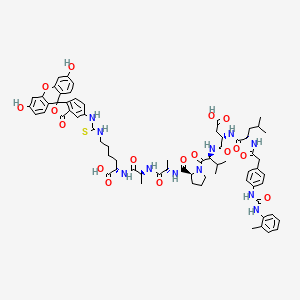
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
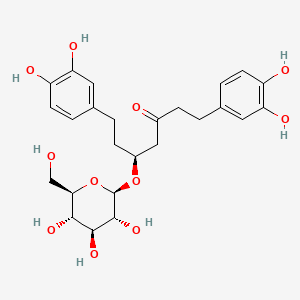
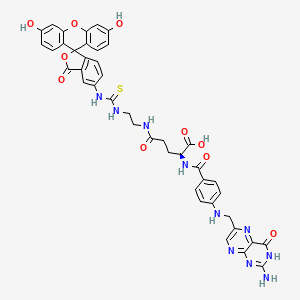
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)


